molecular formula C11H8FN3O3 B11861635 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine

4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine

Cat. No.: B11861635
M. Wt: 249.20 g/mol
InChI Key: PQABCDBTGRKXFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine involves several steps, typically starting with the preparation of the fluorinated pyridine derivative. One common method involves the reaction of 3-fluoro-4-nitrophenol with 2-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine can be compared with other similar compounds, such as:

    4-(3-Chloro-4-nitrophenoxy)pyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-Bromo-4-nitrophenoxy)pyridin-2-amine: Similar structure but with a bromine atom instead of fluorine.

    4-(3-Iodo-4-nitrophenoxy)pyridin-2-amine: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, such as increased electronegativity and stability .

Properties

Molecular Formula

C11H8FN3O3

Molecular Weight

249.20 g/mol

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H8FN3O3/c12-9-5-7(1-2-10(9)15(16)17)18-8-3-4-14-11(13)6-8/h1-6H,(H2,13,14)

InChI Key

PQABCDBTGRKXFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)N)F)[N+](=O)[O-]

Origin of Product

United States

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